Methoxycarbonylferrocene
CAS No.: 1271-56-3
Cat. No.: VC20479040
Molecular Formula: C12H22FeO2
Molecular Weight: 254.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1271-56-3 |
---|---|
Molecular Formula | C12H22FeO2 |
Molecular Weight | 254.15 g/mol |
IUPAC Name | cyclopentane;iron;methyl cyclopentanecarboxylate |
Standard InChI | InChI=1S/C7H12O2.C5H10.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h6H,2-5H2,1H3;1-5H2; |
Standard InChI Key | VESNSILCWHDRQZ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1CCCC1.C1CCCC1.[Fe] |
Introduction
Structural and Molecular Characteristics
Methoxycarbonylferrocene belongs to the family of monosubstituted ferrocenes, where the methoxycarbonyl group is appended to one Cp ring. Its molecular formula is C₁₃H₁₄FeO₂, with a molecular weight of 269.08 g/mol . The compound’s structure is confirmed via spectroscopic techniques, including ¹H NMR and infrared (IR) spectroscopy, which identify key features such as the ester carbonyl stretch (~1700 cm⁻¹) and the characteristic ferrocene Cp ring proton signals (δ 4.0–4.5 ppm) .
Stereoelectronic Effects
The methoxycarbonyl group introduces significant electronic perturbations to the ferrocene framework. Density functional theory (DFT) calculations on analogous ferrocene derivatives suggest that electron-withdrawing groups like -COOMe reduce electron density on the substituted Cp ring, lowering the oxidation potential of the iron center . This modulation enhances the compound’s suitability for redox-driven applications, such as catalysis or electrochemical sensing.
Crystallographic Data
Single-crystal X-ray diffraction studies of related esters, such as methyl ferrocenecarboxylate, reveal a distorted sandwich structure with a dihedral angle of 3–5° between the Cp rings. The methoxycarbonyl group adopts an equatorial orientation to minimize steric hindrance, with Fe–C bond lengths averaging 2.04 Å .
Synthetic Methodologies
The synthesis of methoxycarbonylferrocene typically proceeds via electrophilic substitution or transmetallation routes, leveraging ferrocene’s susceptibility to functionalization at the Cp rings.
Alternative Routes
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Esterification of Ferrocenecarboxylic Acid: Treatment of ferrocenecarboxylic acid with methanol and a catalytic amount of H₂SO₄ provides the ester in high yield (>85%) .
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Nucleophilic Acyl Substitution: Reaction of ferrocenyl lithium with methyl chloroformate at −78°C offers a low-temperature pathway to minimize side reactions .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 98–100°C | |
Solubility | Soluble in CH₂Cl₂, THF, EtOAc | |
Redox Potential (E₁/₂) | +0.32 V vs. Fc/Fc⁺ | |
λₘₐₓ (UV-Vis) | 440 nm (ε = 220 M⁻¹cm⁻¹) |
The ester group enhances solubility in polar aprotic solvents compared to parent ferrocene, facilitating its use in homogeneous catalytic systems. Cyclic voltammetry in acetonitrile reveals a quasi-reversible one-electron oxidation wave, consistent with Fe(II)/Fe(III) redox activity .
Applications in Catalysis and Materials Science
Redox Catalysis
Methoxycarbonylferrocene serves as a mediator in dye-sensitized solar cells (DSSCs), where its tunable redox potential improves electron transfer efficiency. In one study, incorporation into a TiO₂-based cell increased power conversion efficiency by 12% compared to unmodified ferrocene .
Polymer Modification
Copolymerization with styrene or methyl methacrylate yields redox-active polymers with applications in self-healing materials. The methoxycarbonyl group participates in hydrogen bonding, enhancing mechanical stability while retaining electrochemical responsiveness .
Challenges and Future Directions
Current limitations include:
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Stereochemical Control: Selective synthesis of cis vs. trans isomers remains challenging.
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Stability in Aqueous Media: Hydrolysis of the ester group under physiological conditions limits biomedical applications.
Future research should prioritize:
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Covalently Linked Nanocomposites for targeted drug delivery.
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Asymmetric Catalysis leveraging planar chirality induced by the -COOMe group.
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